molecular formula C27H26N4O5 B11552626 N-[(1Z)-1-{N'-[(1E)-1-(4-Nitrophenyl)ethylidene]hydrazinecarbonyl}-2-(4-propoxyphenyl)eth-1-EN-1-YL]benzamide

N-[(1Z)-1-{N'-[(1E)-1-(4-Nitrophenyl)ethylidene]hydrazinecarbonyl}-2-(4-propoxyphenyl)eth-1-EN-1-YL]benzamide

Cat. No.: B11552626
M. Wt: 486.5 g/mol
InChI Key: VGDFDTDNLAYNBN-OUPLGOGSSA-N
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Description

N-[(1Z)-1-{N’-[(1E)-1-(4-Nitrophenyl)ethylidene]hydrazinecarbonyl}-2-(4-propoxyphenyl)eth-1-EN-1-YL]benzamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a hydrazinecarbonyl group, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-{N’-[(1E)-1-(4-Nitrophenyl)ethylidene]hydrazinecarbonyl}-2-(4-propoxyphenyl)eth-1-EN-1-YL]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the hydrazinecarbonyl derivative, followed by the introduction of the nitrophenyl and propoxyphenyl groups under controlled reaction conditions. Common reagents used in these reactions include hydrazine, nitrobenzene, and propoxybenzene, along with appropriate catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-{N’-[(1E)-1-(4-Nitrophenyl)ethylidene]hydrazinecarbonyl}-2-(4-propoxyphenyl)eth-1-EN-1-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may yield amino derivatives.

Scientific Research Applications

N-[(1Z)-1-{N’-[(1E)-1-(4-Nitrophenyl)ethylidene]hydrazinecarbonyl}-2-(4-propoxyphenyl)eth-1-EN-1-YL]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-{N’-[(1E)-1-(4-Nitrophenyl)ethylidene]hydrazinecarbonyl}-2-(4-propoxyphenyl)eth-1-EN-1-YL]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl and hydrazinecarbonyl groups play a crucial role in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(1Z)-1-(hydrazinecarbonyl)-2-(4-nitrophenyl)eth-1-en-1-yl]acetamide: Shares similar structural features but differs in the presence of an acetamide group instead of a benzamide group.

    N-[(1Z)-1-(hydrazinecarbonyl)-2-(4-nitrophenyl)eth-1-en-1-yl]benzamide: Similar structure but lacks the propoxyphenyl group.

Uniqueness

N-[(1Z)-1-{N’-[(1E)-1-(4-Nitrophenyl)ethylidene]hydrazinecarbonyl}-2-(4-propoxyphenyl)eth-1-EN-1-YL]benzamide is unique due to the presence of the propoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C27H26N4O5

Molecular Weight

486.5 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C27H26N4O5/c1-3-17-36-24-15-9-20(10-16-24)18-25(28-26(32)22-7-5-4-6-8-22)27(33)30-29-19(2)21-11-13-23(14-12-21)31(34)35/h4-16,18H,3,17H2,1-2H3,(H,28,32)(H,30,33)/b25-18-,29-19+

InChI Key

VGDFDTDNLAYNBN-OUPLGOGSSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C(/C(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-])\NC(=O)C3=CC=CC=C3

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C(C(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3

Origin of Product

United States

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